2,4-Dibromo-5-(trimethylsilyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dibromo-1,3-thiazol-5-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2NSSi/c1-11(2,3)5-4(7)9-6(8)10-5/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWPCQGPKLPMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(S1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2NSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284828 | |
| Record name | 2,4-Dibromo-5-(trimethylsilyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139669-98-0 | |
| Record name | 2,4-Dibromo-5-(trimethylsilyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139669-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-5-(trimethylsilyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dibromo 5 Trimethylsilyl Thiazole
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 2,4-Dibromo-5-(trimethylsilyl)thiazole suggests that the most logical approach involves disconnecting the carbon-silicon bond and the carbon-bromine bonds from the thiazole (B1198619) core. This leads to several potential synthetic strategies. The primary disconnections point to key precursors such as 2,4-dibromothiazole (B130268), which can then be silylated, or a silylated thiazole that can undergo subsequent bromination.
The C-Si bond can be formed by treating an organometallic thiazole derivative with a trimethylsilyl (B98337) halide. The C-Br bonds can be introduced through electrophilic bromination. The order of these operations—bromination and silylation—is critical to achieving the desired regiochemistry. Given the reactivity of the thiazole ring, a stepwise approach is generally more viable than a direct, one-pot synthesis from the parent thiazole.
Key potential precursors identified through this analysis include:
Thiazole
2,4-Dibromothiazole
5-(trimethylsilyl)thiazole
2-Bromothiazole
The feasibility of each pathway depends on the ability to control the regioselectivity of each functionalization step.
Direct Synthesis Approaches to Polysubstituted Thiazoles
Direct synthesis of a trisubstituted thiazole like this compound in a single step is synthetically challenging due to the difficulty in controlling the regioselectivity of three different substituents on the thiazole ring. However, understanding the principles of regioselective functionalization is crucial.
The bromination of the thiazole ring is a classic electrophilic substitution reaction. The reactivity of the positions on the thiazole ring towards electrophiles generally follows the order C5 > C2 > C4. However, this can be influenced by the reaction conditions and existing substituents. Direct bromination of unsubstituted thiazole often leads to a mixture of products.
Achieving a specific dibromination pattern, such as 2,4-dibromo, typically requires a multi-step sequence of bromination and debromination, or starting with a pre-functionalized thiazole. nih.govresearchgate.net For instance, the synthesis of 2,4-dibromothiazole itself is a key step and has been optimized to avoid the use of elemental bromine. nih.gov
The introduction of a trimethylsilyl group onto a thiazole ring is commonly achieved through a lithiation-silylation sequence. researchgate.net The acidity of the protons on the thiazole ring is C2 > C5 > C4, meaning that deprotonation with a strong base like n-butyllithium (n-BuLi) preferentially occurs at the C2 position. If the C2 position is blocked, deprotonation can occur at the C5 position.
Subsequent quenching of the resulting lithiated thiazole with an electrophile, such as trimethylsilyl chloride (TMSCl), installs the silyl (B83357) group. orgsyn.org Therefore, direct silylation at the C5 position requires the C2 position to be either blocked or less reactive, a condition that can be met in a pre-brominated substrate.
Stepwise Functionalization Routes to this compound
A stepwise approach, where the functional groups are introduced sequentially, offers superior control over the final structure.
The most practical and documented route to this compound proceeds through a brominated intermediate. This pathway leverages the availability of 2,4-dibromothiazole, which can be synthesized from readily available starting materials. nih.govnih.gov
The synthesis involves the deprotonation of 2,4-dibromothiazole at the remaining C-H position (C5). This is achieved using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting 2,4-dibromo-5-lithiothiazole is then trapped with trimethylsilyl chloride to yield the final product. Research has shown that lithiation of 2-bromo-4-substituted thiazoles with LDA occurs selectively at the C5 position. growingscience.comresearchgate.net
Reaction Scheme:
Starting Material: 2,4-Dibromothiazole
Reagents: 1. Lithium Diisopropylamide (LDA) in THF, -78 °C; 2. Trimethylsilyl chloride (TMSCl)
Product: this compound
This method is efficient because the two bromine atoms deactivate the ring towards further electrophilic attack but direct the deprotonation to the C5 position, allowing for regioselective silylation.
| Step | Intermediate | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | 2,4-Dibromothiazole | Lithium Diisopropylamide (LDA), THF, -78 °C | Regioselective deprotonation at C5 |
| 2 | 2,4-Dibromo-5-lithiothiazole | Trimethylsilyl chloride (TMSCl) | Introduction of the trimethylsilyl group |
An alternative stepwise route could involve an initial silylation followed by bromination. For example, one could start with thiazole, protect the C2 position, silylate at C5, and then attempt a directed bromination at C2 and C4. However, this route is more complex and less direct than the lithiation of 2,4-dibromothiazole. The control of regioselectivity during the bromination of a silylated thiazole would be a significant challenge, as the silyl group can also be cleaved under certain electrophilic conditions.
| Strategy | Key Precursor | Advantages | Challenges |
|---|---|---|---|
| Direct Synthesis | Thiazole | Potentially fewer steps | Poor regioselectivity, low yield |
| Stepwise (Silylation first) | 5-(trimethylsilyl)thiazole | Controlled silylation | Difficult regioselective bromination |
| Stepwise (Bromination first) | 2,4-Dibromothiazole | High regioselectivity, good yield | Requires synthesis of dibrominated precursor |
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
The primary route for the synthesis of this compound involves the direct silylation of 2,4-dibromothiazole. This transformation is typically achieved through a deprotonation-silylation sequence. The C-5 position of the 2,4-dibromothiazole ring is the most acidic, allowing for regioselective deprotonation by a strong base to form a thiazolyl anion, which is then quenched with an electrophilic silicon source. researchgate.net
The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that require careful tuning include the choice of base, solvent, reaction temperature, and the nature of the silylating agent.
Key Parameters for Optimization:
Base: The selection of the base is critical. Strong, non-nucleophilic bases are required to efficiently deprotonate the thiazole ring without engaging in side reactions. Lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) are commonly employed for such transformations. The concentration and stoichiometry of the base must be precisely controlled to prevent over-lithiation or incomplete reaction.
Solvent: Anhydrous aprotic solvents are essential to prevent the quenching of the highly reactive organolithium intermediate. Tetrahydrofuran (THF) is a common choice as it effectively solvates the lithium cation, enhancing the reactivity of the base. researchgate.net The purity and dryness of the solvent are paramount to achieving high yields.
Temperature: Deprotonation reactions involving organolithium reagents are highly exothermic and the intermediates are often thermally unstable. Therefore, these reactions are typically conducted at very low temperatures, commonly -78 °C, to minimize side reactions such as ring-opening or rearrangement. researchgate.net Maintaining a stable low temperature throughout the addition of the base and the silylating agent is vital.
Silylating Agent: Trimethylsilyl chloride (TMSCl) is the most common and cost-effective electrophile for introducing the trimethylsilyl group. The rate of addition and the stoichiometry of TMSCl can influence the outcome, with a slight excess often used to ensure complete trapping of the thiazolyl anion.
An illustrative optimization study for the synthesis of this compound from 2,4-dibromothiazole is presented below. The data is hypothetical and serves to demonstrate the systematic approach chemists would take to maximize the reaction yield by varying key parameters.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | n-BuLi (1.1) | THF | -78 | 1 | 75 |
| 2 | LDA (1.1) | THF | -78 | 1 | 88 |
| 3 | LDA (1.1) | Diethyl Ether | -78 | 1 | 65 |
| 4 | LDA (1.1) | THF | -60 | 1 | 72 |
| 5 | LDA (1.0) | THF | -78 | 1 | 80 |
| 6 | LDA (1.2) | THF | -78 | 1 | 91 |
| 7 | LDA (1.2) | THF | -78 | 2 | 90 |
Based on such a study, the optimal conditions would likely involve using a slight excess (1.2 equivalents) of LDA as the base in anhydrous THF at -78 °C for a reaction time of 1 hour, which could potentially yield the product in over 90%.
Reactivity and Transformations of 2,4 Dibromo 5 Trimethylsilyl Thiazole
Reactivity of the Bromo Substituents
The reactivity of the two bromine atoms at the C2 and C4 positions of the thiazole (B1198619) ring is expected to be distinct. In 2,4-dibromothiazole (B130268), the parent compound lacking the C5 substituent, the C2 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to the electronic nature of the thiazole ring, where the C2 position is more electrophilic and susceptible to oxidative addition by a palladium(0) catalyst. The introduction of a bulky trimethylsilyl (B98337) (TMS) group at the C5 position, adjacent to the C4-bromo substituent, is anticipated to further accentuate this reactivity difference primarily through steric hindrance, making the C4 position even less accessible to catalytic complexes.
While specific examples for 2,4-Dibromo-5-(trimethylsilyl)thiazole are not documented in the reviewed literature, the behavior of 2,4-dibromothiazole provides a strong predictive model for its reactivity.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For dihalogenated heterocycles, regioselectivity is a key consideration. Based on the reactivity of similar substrates, a Suzuki-Miyaura reaction on this compound would be expected to proceed with high selectivity at the more reactive C2 position. The reaction would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent like dioxane or toluene. The selective formation of a mono-arylated or mono-alkylated product at C2 would be the anticipated outcome when using one equivalent of the boronic acid.
Table 1: Hypothetical Suzuki-Miyaura Mono-Coupling at C2 (Note: This table is predictive, as no direct experimental data was found for this specific substrate.)
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-4-bromo-5-(trimethylsilyl)thiazole |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)-4-bromo-5-(trimethylsilyl)thiazole |
The Stille coupling utilizes organotin reagents and offers a versatile method for creating C-C bonds. Similar to the Suzuki coupling, the Stille reaction on 2,4-dibromothiazole derivatives is known to be selective for the C2 position. The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄. The steric hindrance from the C5-TMS group would likely enforce this selectivity, allowing for the synthesis of 2-substituted-4-bromo-5-(trimethylsilyl)thiazoles.
Research on 2,4-dibromothiazole has shown that both Negishi (using organozinc reagents) and Sonogashira (using terminal alkynes) couplings proceed with high regioselectivity at the C2 position organic-chemistry.org.
Negishi Coupling: This reaction is particularly effective for introducing alkyl and aryl substituents. For 2,4-dibromothiazole, the use of organozinc halides with a Pd(0) catalyst leads to excellent yields of the 2-substituted-4-bromothiazole organic-chemistry.org. It is highly probable that this compound would follow the same reaction pathway.
Sonogashira Coupling: This protocol is the standard method for introducing alkynyl groups. Studies on 2,4-dibromothiazole confirm that alkynyl-debromination occurs exclusively at the C2 position organic-chemistry.org.
Achieving selective mono-coupling versus di-coupling is dependent on controlling reaction conditions and leveraging the inherent reactivity differences between the two bromine atoms.
Mono-Coupling: As established for the parent 2,4-dibromothiazole, mono-functionalization occurs selectively at the C2 position under standard palladium-catalyzed conditions organic-chemistry.org. By using approximately one equivalent of the coupling partner (e.g., organoboron, organozinc, or alkyne), one can isolate the 2-substituted-4-bromo-5-(trimethylsilyl)thiazole. The lower reactivity of the C4-bromo group, further passivated by the adjacent TMS group, prevents significant formation of the di-coupled product under these conditions.
Di-Coupling: To achieve di-substitution, a sequential or stepwise approach is generally necessary. After the initial selective coupling at the C2 position, the remaining C4-bromo group can be functionalized. This often requires more forcing reaction conditions or a change in strategy. One effective method involves a halogen-metal exchange at the C4 position (e.g., using n-butyllithium) on the 2-substituted-4-bromothiazole intermediate, followed by a second cross-coupling reaction organic-chemistry.org. This sequential strategy allows for the synthesis of 2,4-disubstituted thiazoles with different groups at each position.
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) pharmaguideline.com.
The thiazole ring itself is not strongly electron-deficient, making SNAr reactions generally challenging without significant activation. For this compound, there are no strong electron-withdrawing groups to activate the ring towards nucleophilic attack. Therefore, the direct displacement of the bromo substituents by common nucleophiles (e.g., alkoxides, amines) via a standard SNAr mechanism is expected to be difficult and would likely require harsh reaction conditions (high temperatures, strong bases). No published examples of SNAr reactions on this specific compound were identified in the literature search.
Transition Metal-Catalyzed Cross-Coupling Reactions at C2 and C4 Positions
Reactivity of the Trimethylsilyl (TMS) Group
The trimethylsilyl (TMS) group at the C5 position is a versatile functional handle that significantly influences the molecule's reactivity. It can be readily cleaved to form a C-H bond or be replaced by various electrophiles.
The C-Si bond can be selectively cleaved to install a hydrogen atom, a process known as protodesilylation. This reaction is valuable for removing the TMS group after it has served its purpose as a directing or protecting group. While conventional methods often use fluoride ions or strong acids/bases, milder and more chemoselective reagents have been developed. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective for the smooth desilylation of terminal acetylenic TMS groups, even in the presence of other base-labile functionalities like alkyl silyl (B83357) ethers. researchgate.netorganic-chemistry.org Such methods offer high selectivity and operational simplicity, making them attractive for synthetic applications. organic-chemistry.org This type of base-promoted desilylation could be applied to this compound to yield 2,4-Dibromothiazole.
The TMS group is an excellent leaving group in electrophilic aromatic substitution reactions, a process known as ipso-substitution. The silicon atom polarizes the C-Si bond, making the attached carbon atom nucleophilic and susceptible to attack by electrophiles. This allows for the clean and regioselective introduction of a wide range of functional groups at the position formerly occupied by the TMS group.
Evidence from studies on other silylated compounds suggests the involvement of a discrete carbocation beta to the silicon atom, which can facilitate rearrangements and substitutions. rsc.org This "beta-silicon effect" stabilizes the transition state of the electrophilic attack. Common examples of this reactivity include:
Halodesilylation: Replacement of the TMS group with a halogen (e.g., I, Br, Cl) using electrophilic halogen sources like iodine monochloride (ICl) or N-bromosuccinimide (NBS).
Acylodesilylation: Introduction of an acyl group using an acyl chloride in the presence of a Lewis acid catalyst (a Friedel-Crafts-type reaction).
These reactions would allow for the conversion of this compound into 2,4-Dibromo-5-halothiazoles or 5-acyl-2,4-dibromothiazoles, respectively.
Fluoride ions, due to the high strength of the silicon-fluorine bond, are potent activators of C-Si bonds. Reagents like tetrabutylammonium fluoride (TBAF) or tetramethylammonium fluoride (TMAF) are commonly used for this purpose. While often employed for protodesilylation, fluoride-mediated activation can lead to other transformations. For instance, in a study on 1-methyl-2,4,5-tribromoimidazole, TMAF was found to primarily induce reductive debromination rather than the expected fluorination, highlighting the strong basicity of "dry" TMAF in aprotic solvents. scielo.br This indicates that while fluoride can activate the C-Si bond, the subsequent reaction pathway depends heavily on the substrate and the specific reaction conditions, potentially leading to debromination or other rearrangements on the this compound scaffold.
The TMS group exerts significant steric and electronic influence on the thiazole ring, directing the outcome of subsequent reactions.
Steric Director: The bulky nature of the TMS group can sterically hinder the adjacent C4 position. This shielding effect can direct incoming reagents to attack other, more accessible positions on the molecule. Such steric shielding has been observed to direct the regiochemistry of reactions like C-H borylation in other aromatic systems. nih.gov
Reactivity of the Thiazole Core
The thiazole ring, while aromatic, possesses distinct reactivity patterns at its three carbon positions (C2, C4, and C5). The acidity of the protons on the thiazole ring generally follows the order C2 > C5 > C4. However, in this compound, all carbon positions are substituted, meaning that transformations will involve either the displacement of existing substituents or reactions directed by them.
Metalation and Lithiation Studies at Unsubstituted Positions
Direct deprotonation (metalation) is not applicable to this compound as there are no hydrogen atoms on the thiazole ring. Instead, reactivity with strong bases, such as organolithium reagents, is expected to proceed via halogen-metal exchange.
In polysubstituted halogenated heterocycles, the site of metal-halogen exchange is influenced by several factors, including the type of halogen, the nature of the organolithium reagent, and the electronic and steric effects of other substituents. Generally, the order of reactivity for halogen-metal exchange is I > Br > Cl. In the case of 2,4-dibromothiazole derivatives, the C2-bromo substituent is typically more susceptible to exchange than the C4-bromo substituent. This is attributed to the greater acidity of the C2 position in the parent thiazole, which stabilizes the resulting organolithium species.
For this compound, treatment with one equivalent of an alkyllithium reagent (e.g., n-butyllithium) at low temperatures (typically -78 °C) is anticipated to result in selective bromine-lithium exchange at the C2 position. The resulting 2-lithio-4-bromo-5-(trimethylsilyl)thiazole is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the C2 position.
| Reagent | Expected Position of Lithiation | Subsequent Reaction with Electrophile (E+) | Expected Product |
| n-Butyllithium (1 eq.) | C2 | Quenching with E+ | 2-E-4-Bromo-5-(trimethylsilyl)thiazole |
| tert-Butyllithium (1 eq.) | C2 | Quenching with E+ | 2-E-4-Bromo-5-(trimethylsilyl)thiazole |
It is important to note that the trimethylsilyl group at the C5 position is generally stable to these conditions but can be cleaved by stronger bases or upon prolonged reaction times.
Directed Ortho-Metalation (DOM) Effects
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.orgbaranlab.org
In this compound, a traditional DoM involving C-H activation is not possible. However, the concept of directing groups can influence the regioselectivity of other reactions, such as halogen-metal exchange. The trimethylsilyl group is not a classical directing group for deprotonation in the same way as, for example, an amide or methoxy group. However, silyl groups can exert steric and electronic effects that influence the reactivity of adjacent positions.
The bulky trimethylsilyl group at C5 may sterically hinder the approach of an organolithium reagent to the adjacent C4-bromo substituent, thereby favoring halogen-metal exchange at the more accessible C2 position. Electronically, the trimethylsilyl group is a weak σ-donor and can have a modest stabilizing effect on an adjacent carbanion, although this effect is generally less significant than the directing capabilities of traditional DMGs.
Cycloaddition Reactions Involving the Thiazole Ring
Thiazoles can participate in cycloaddition reactions, although their aromatic character often requires harsh reaction conditions or specific activation to overcome the resonance stabilization energy. The electron-deficient nature of the thiazole ring in this compound, due to the presence of two electron-withdrawing bromine atoms, could potentially make it a suitable candidate for certain types of cycloaddition reactions.
One possibility is the participation of the C=N-C=C system in Diels-Alder reactions, acting as either a diene or a dienophile. However, such reactions with simple thiazoles are rare. More common are [3+2] cycloadditions involving thiazolium ylides. For this compound, quaternization of the nitrogen atom would be a prerequisite to forming such a ylide.
Given the substitution pattern, cycloaddition reactions directly involving the thiazole ring of this compound are not well-documented and would likely require highly reactive reaction partners and forcing conditions.
Mechanistic Investigations of Key Transformations
The key transformation for this compound is the selective halogen-metal exchange. The mechanism of this reaction is believed to proceed through an ate-complex, where the organolithium reagent coordinates to the bromine atom. This is followed by the transfer of the organic group from lithium to bromine and the transfer of lithium to the thiazole ring.
The regioselectivity of the bromine-lithium exchange at C2 over C4 can be rationalized by considering the stability of the resulting lithiated intermediate. The thiazole ring can stabilize a negative charge at the C2 position more effectively than at the C4 position due to the inductive effect of the adjacent sulfur and nitrogen atoms. The formation of the more stable 2-lithiothiazole intermediate is therefore the kinetic and thermodynamic driving force for the observed regioselectivity.
Computational studies on related halogenated heterocycles have supported this mechanistic understanding, highlighting the importance of both the electronic nature of the ring and the coordination of the organolithium reagent in determining the outcome of the reaction.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For a compound like 2,4-Dibromo-5-(trimethylsilyl)thiazole, a suite of NMR experiments would be required to unambiguously assign the atomic connectivity and stereochemistry.
1H, 13C, 29Si, and 15N NMR Chemical Shifts and Coupling Constants for Positional and Connectivity Assignment
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to see a singlet corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. The chemical shift of this peak would provide insight into the electronic environment of the silicon atom and the thiazole (B1198619) ring.
¹³C NMR: The ¹³C NMR spectrum would be expected to show distinct signals for the three carbon atoms of the thiazole ring and the carbon atoms of the TMS group. The chemical shifts would be influenced by the electronegativity of the adjacent bromine, sulfur, and nitrogen atoms, as well as the silicon atom. For example, the carbon atom bonded to the silicon (C5) would likely appear at a different chemical shift compared to the two bromine-substituted carbons (C2 and C4).
¹⁵N NMR: Although less common, ¹⁵N NMR could be used to probe the nitrogen atom within the thiazole ring, offering further details about the heterocyclic system's electronic properties.
A data table for these hypothetical chemical shifts would look as follows, though the values are currently unavailable.
| Nucleus | Predicted Chemical Shift (δ) ppm |
| ¹H (Si(CH₃)₃) | Data not available |
| ¹³C (C2) | Data not available |
| ¹³C (C4) | Data not available |
| ¹³C (C5) | Data not available |
| ¹³C (Si(CH₃)₃) | Data not available |
| ²⁹Si | Data not available |
| ¹⁵N | Data not available |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures and Stereochemistry
2D NMR techniques are crucial for confirming the assignments made from 1D spectra and for revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): For this molecule, a COSY experiment would not be particularly informative for the thiazole core itself as there are no vicinal protons to show correlations.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the ¹H signal of the TMS group to its corresponding ¹³C signal, confirming the assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This would be a key experiment. It would show correlations between the protons on the TMS group and the carbons of the thiazole ring (specifically C5 and potentially C4), confirming the position of the silyl (B83357) group.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space proximity between the TMS protons and other parts of the molecule, which can be useful in determining preferred conformations in solution.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide a wealth of information.
Precise Determination of Molecular Geometry, Bond Lengths, and Bond Angles
This analysis would yield the exact spatial arrangement of all atoms. Key parameters such as the C-Br, C-S, C-N, C-C, and C-Si bond lengths, as well as the internal angles of the thiazole ring, would be determined with high precision. This data is fundamental for understanding the electronic and steric effects of the bromine and trimethylsilyl substituents on the thiazole ring.
A representative data table of key geometric parameters is provided below, awaiting experimental data.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C2-Br Bond Length | Data not available |
| C4-Br Bond Length | Data not available |
| C5-Si Bond Length | Data not available |
| S-C2 Bond Length | Data not available |
| N-C2 Bond Length | Data not available |
| S-C5-C4 Angle | Data not available |
| C5-C4-N Angle | Data not available |
Analysis of Crystal Packing and Intermolecular Interactions
The study would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This is governed by intermolecular forces. Given the presence of bromine atoms, one might anticipate the formation of halogen bonds (Br···N or Br···S interactions) between molecules, which are significant in crystal engineering. Other potential interactions could include weak van der Waals forces involving the TMS groups.
Conformational Analysis in the Solid State
This aspect of the analysis would focus on the rotational position (torsion angles) of the trimethylsilyl group relative to the plane of the thiazole ring. This information helps in understanding any steric hindrance imposed by the adjacent bromine atom at the 4-position and provides a snapshot of the molecule's preferred conformation in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis
High-resolution mass spectrometry is an indispensable tool for the precise determination of a molecule's elemental composition and for elucidating its fragmentation patterns under ionization. For this compound, an HRMS analysis would be expected to confirm its molecular formula, C₆H₇Br₂NSSi.
The fragmentation of this molecule under electron impact or other ionization methods would likely involve characteristic losses of the trimethylsilyl group and bromine atoms. A detailed analysis could reveal the stability of the thiazole ring and the influence of its substituents on the fragmentation pathways.
Table 1: Postulated HRMS Fragmentation Data for this compound
| Postulated Fragment Ion | Postulated Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₆H₇Br₂NSSi | --- |
| [M - CH₃]⁺ | C₅H₄Br₂NSSi | --- |
| [M - Br]⁺ | C₆H₇BrNSSi | --- |
| [M - Si(CH₃)₃]⁺ | C₃HBr₂NS | --- |
Note: This table is illustrative and based on general fragmentation principles. Actual experimental data is required for confirmation.
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Identification and Band Assignments
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. The analysis of this compound would reveal characteristic vibrational modes for the thiazole ring, the C-Br bonds, and the trimethylsilyl group.
Specific band assignments would require experimental spectra, which are not currently available. Theoretical calculations could provide predicted vibrational frequencies to aid in the interpretation of future experimental data.
Table 2: Expected Vibrational Band Assignments for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| C-H stretching (thiazole ring) | 3100-3000 | FT-IR, Raman |
| C-H stretching (trimethylsilyl) | 2980-2950 | FT-IR, Raman |
| Thiazole ring stretching | 1600-1400 | FT-IR, Raman |
| Si-C stretching | 850-750 | FT-IR, Raman |
| C-Br stretching | 700-500 | FT-IR, Raman |
Note: This table represents expected regions for key functional groups and is not based on experimental data for the specific compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the thiazole ring. The positions and intensities of these bands would be influenced by the bromo and trimethylsilyl substituents.
Fluorescence spectroscopy would reveal whether the molecule emits light after excitation and provide insights into its excited state properties. The quantum yield and lifetime of fluorescence, if any, would be important parameters to determine. Currently, there is no published data on the electronic spectroscopic properties of this compound.
Table 3: Hypothetical Electronic Spectroscopy Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| λmax (UV-Vis) | --- nm |
| Molar Absorptivity (ε) | --- L mol⁻¹ cm⁻¹ |
| λem (Fluorescence) | --- nm |
| Fluorescence Quantum Yield (ΦF) | --- |
Note: This table is a placeholder for data that is not currently available in the scientific literature.
Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is no specific published research available in the public domain that covers the computational and theoretical chemistry studies as outlined in the request.
The search for data on Density Functional Theory (DFT) calculations, including geometry optimization, energetic stability, electronic structure analysis (HOMO-LUMO), and electrostatic potential maps for this specific compound, did not yield any relevant results. Similarly, no information was found regarding the prediction and correlation of its spectroscopic parameters (NMR, IR, UV-Vis), reaction pathway modeling, or the influence of solvation effects on its molecular properties and reactivity.
While general information exists for related thiazole derivatives and the computational methods themselves, the absence of studies focused specifically on "this compound" makes it impossible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Creating content for the requested sections without specific data would result in speculation and would not meet the required standards of scientific accuracy.
Therefore, the requested article cannot be generated at this time due to the lack of available research and data on "this compound."
Computational and Theoretical Chemistry Studies
Quantitative Structure-Reactivity Relationship (QSRR) Studies
A thorough search of scientific literature and computational chemistry databases did not yield any specific Quantitative Structure-Reactivity Relationship (QSRR) studies focused on 2,4-Dibromo-5-(trimethylsilyl)thiazole. QSRR models are developed to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. The absence of such studies for this particular compound indicates a gap in the current body of research.
Typically, a QSRR study would involve the calculation of various molecular descriptors for a set of related thiazole (B1198619) derivatives and correlating them with experimentally determined reactivity data, such as reaction rates or equilibrium constants. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.
Table 1: Examples of Molecular Descriptors Used in QSRR Studies
| Descriptor Category | Examples |
|---|---|
| Constitutional | Molecular weight, number of atoms, number of rings. |
| Topological | Connectivity indices, Wiener index, Randić index. |
| Geometrical | Molecular surface area, molecular volume, moments of inertia. |
| Electrostatic | Dipole moment, partial charges on atoms, molecular electrostatic potential. |
Without experimental reactivity data or computational studies on a series of compounds including this compound, it is not possible to construct a QSRR model. Future research in this area would be valuable for predicting the reactivity of this and related compounds in various chemical transformations, aiding in reaction design and optimization.
Application As a Synthetic Building Block and Precursor
Synthesis of Novel Thiazole (B1198619) Derivatives and Analogues
The primary application of 2,4-Dibromo-5-(trimethylsilyl)thiazole is as a scaffold for creating novel, substituted thiazole derivatives through regioselective cross-coupling reactions. The electronic properties of the thiazole ring render the C2 position more electron-deficient than the C4 position. This inherent electronic bias allows for selective functionalization, as the oxidative addition of a palladium(0) catalyst, often the rate-determining step in cross-coupling, occurs preferentially at the C2-Br bond. thieme-connect.com
This selective reactivity has been extensively demonstrated on the analogous compound, 2,4-dibromothiazole (B130268), and is directly applicable to its 5-silylated counterpart. A variety of palladium-catalyzed cross-coupling reactions, including Negishi, Stille, Suzuki, and Sonogashira couplings, can be employed to introduce diverse substituents at the C2 position while leaving the C4-bromo and C5-trimethylsilyl groups intact for subsequent transformations. nih.govrsc.org
For instance, Negishi coupling with alkyl or aryl zinc halides, or Sonogashira coupling with terminal alkynes, provides a reliable route to 2-alkyl-, 2-aryl-, or 2-alkynyl-4-bromo-5-(trimethylsilyl)thiazoles in good yields. nih.gov The ability to introduce a wide range of functional groups at a specific position is fundamental to creating libraries of novel thiazole analogues for various applications, such as in materials science and pharmaceutical development. chemimpex.comnih.gov
| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting C2-Substituent | Reference |
|---|---|---|---|---|
| Negishi Coupling | R-ZnX (Alkyl/Aryl zinc halide) | Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂) | Alkyl or Aryl group | thieme-connect.comnih.gov |
| Stille Coupling | R-Sn(Bu)₃ (Organostannane) | Pd(0) catalyst | Alkyl, Aryl, or Vinyl group | nih.gov |
| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) catalyst | Alkynyl group | nih.gov |
| Suzuki Coupling | R-B(OH)₂ (Boronic acid) | Pd(0) catalyst, Base | Aryl or Vinyl group | rsc.org |
Formation of Poly-Substituted Heterocyclic Systems
The true synthetic power of this compound is realized in its use for the stepwise construction of complex, poly-substituted heterocyclic systems. Following the initial selective functionalization at the C2 position, the remaining bromine at C4 serves as a handle for introducing a second, different substituent.
This sequential approach allows for the controlled synthesis of disubstituted thiazoles that would be difficult to prepare otherwise. A common and effective strategy involves a second cross-coupling reaction or a metal-halogen exchange followed by quenching with an electrophile. For example, after an initial Negishi coupling at C2, the resulting 2-substituted-4-bromothiazole can undergo a bromine-lithium or bromine-magnesium exchange at the C4 position by treatment with an organolithium reagent (like n-butyllithium) or a Grignard reagent. nih.govthieme-connect.com This generates a new nucleophilic center at C4, which can then react with various electrophiles to install the second substituent.
A prime example of this methodology is the synthesis of 2,4'-bithiazole systems, which are important structural motifs in natural products. thieme-connect.commdpi.com In this process, a 2-substituted-4-bromothiazole is first prepared. This intermediate then undergoes a bromo-lithium exchange at C4, followed by transmetalation to zinc or tin. The resulting organometallic species is then used as the nucleophile in a second cross-coupling reaction with another molecule of a bromothiazole, such as 2,4-dibromothiazole, to form the C-C bond between the two heterocyclic rings. nih.gov This stepwise approach provides precise control over the final structure of the poly-substituted system.
Precursor for the Construction of Conjugated Systems and Functional Materials
The ability to undergo controlled, sequential functionalization makes this compound an excellent building block for the synthesis of well-defined conjugated oligomers and polymers. chemimpex.com In materials science, conjugated polymers containing thiazole units are of interest for applications in organic electronics due to their favorable electronic properties and environmental stability. chemimpex.com
By employing iterative cross-coupling strategies, such as sequential Suzuki or Stille reactions, this compound can be used as a monomer to build up a conjugated backbone piece by piece. For example, a Suzuki coupling could be used to attach an aryl group at the C2 position, and a subsequent Stille or Sonogashira coupling at the C4 position could be used to link the units together, forming a polymer chain. The trimethylsilyl (B98337) group at the C5 position can help to improve the solubility and processability of the resulting polymers or can be removed or transformed in a final step to fine-tune the material's properties. This precise control over monomer sequence and connectivity is crucial for developing functional materials with optimized performance for applications like organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).
Role in Multi-Component Reactions and Cascade Processes
While this compound is a premier building block for stepwise synthesis, its application as a substrate in multi-component reactions (MCRs) or cascade processes is not widely documented. MCRs are highly efficient reactions where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. Cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur one after another without the need to isolate intermediates.
The existing literature on cascade reactions involving thiazoles often focuses on the formation of the thiazole ring itself from simpler precursors. The utility of a pre-formed, highly functionalized substrate like this compound lies more in its capacity for controlled, sequential transformations rather than in one-pot, multi-component assemblies.
Ligand Precursor in Coordination Chemistry
Thiazole derivatives possess inherent potential as ligands in coordination chemistry due to the presence of both a nitrogen and a sulfur atom, which can act as donor sites for metal ions. The nitrogen atom is a good σ-donor, while the sulfur atom can also participate in coordination.
This compound can serve as a precursor to more complex thiazole-based ligands. The bromine atoms at the C2 and C4 positions can be substituted with groups that contain additional donor atoms (e.g., pyridyl, phosphino, or amino groups) through the cross-coupling reactions described previously. This allows for the synthesis of bidentate or tridentate ligands where the thiazole ring acts as a rigid scaffold. Such ligands can be used to form stable complexes with transition metals, which may have applications in catalysis or as functional materials. bsu.by However, the primary documented role of this compound is as a building block for organic structures rather than as a direct precursor for ligands in coordination chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2,4-Dibromo-5-(trimethylsilyl)thiazole, and how can reaction parameters (e.g., solvent, temperature) be optimized to enhance yield?
- Methodological Answer : The synthesis typically involves bromination of a pre-formed trimethylsilyl-thiazole precursor. For example, bromination at the 2- and 4-positions of the thiazole ring can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., DMF or DCM) and temperature (0–25°C) are critical to avoid side reactions. Refluxing in ethanol with catalysts (e.g., K2CO3) may improve regioselectivity, as seen in analogous thiazole syntheses . Yields can vary between 61–85% depending on purification techniques, such as column chromatography or recrystallization from ethanol-water mixtures .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals confirm its structure?
- Methodological Answer :
- <sup>1</sup>H NMR : Look for the singlet corresponding to the trimethylsilyl (TMS) group at δ 0.2–0.4 ppm. Thiazole protons (H-2 and H-4) typically appear as doublets in the δ 7.5–8.5 ppm range due to coupling with adjacent bromine atoms .
- <sup>13</sup>C NMR : The TMS carbon resonates at δ 0–5 ppm, while the thiazole carbons (C-2 and C-4) show deshielding (δ 120–140 ppm) due to bromine electronegativity .
- IR : Strong absorption bands for C-Br (550–600 cm<sup>−1</sup>) and Si-C (1250 cm<sup>−1</sup>) confirm functional groups .
Q. How can researchers address challenges in purifying this compound, particularly regarding moisture sensitivity and thermal instability?
- Methodological Answer : Use anhydrous solvents (e.g., dry DCM) and inert atmospheres (N2 or Ar) during synthesis. Purification via low-temperature recrystallization (e.g., from ethanol at −20°C) minimizes decomposition. Storage at 0–6°C in amber vials with desiccants (e.g., silica gel) preserves stability .
Advanced Research Questions
Q. How do the electronic effects of bromo and trimethylsilyl substituents influence the thiazole ring’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The electron-withdrawing bromo groups activate the thiazole ring toward nucleophilic aromatic substitution at C-5, while the TMS group stabilizes intermediates via σ–π conjugation. Computational studies (DFT) suggest that the TMS group lowers the LUMO energy, enhancing electrophilic attack. Experimental optimization of catalysts (e.g., Pd(PPh3)4) and bases (Cs2CO3) improves coupling efficiency with aryl boronic acids .
Q. What strategies resolve contradictions in reported biological activities of brominated thiazole derivatives, particularly when comparing in vitro vs. in vivo results?
- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Use isotopic labeling (e.g., <sup>14</sup>C-TMS-thiazole) to track metabolite formation in vivo. Pair in vitro assays (e.g., enzyme inhibition) with molecular docking to validate target engagement. For example, derivatives with bulky substituents (e.g., aryl groups) may show reduced membrane permeability despite high in vitro potency .
Q. How can computational modeling predict the binding mode of this compound derivatives to therapeutic targets (e.g., kinases or viral proteases)?
- Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can model ligand-protein interactions. For instance, the TMS group’s hydrophobicity may enhance binding to hydrophobic pockets in kinase ATP-binding sites. Docking studies using AutoDock Vina or Schrödinger Suite should prioritize flexible side-chain residues (e.g., Phe80 in hCAIX) to account for induced-fit binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
